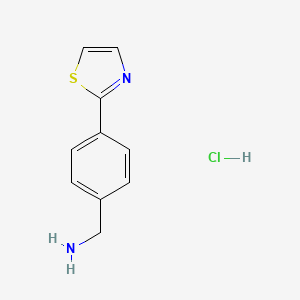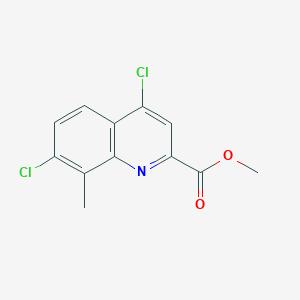
4,7-Dichloro-8-méthylquinoléine-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-64-6 . Its molecular formula is C12H9Cl2NO2 and it has a molecular weight of 270.11 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 7-chloro-8-methylquinoline and o-dichlorobenzene in a reactor, with the addition of the catalyst azobisisobutyronitrile . The mixture is heated and chlorine gas is passed through it. The unreacted quinoline is controlled with gas chromatography, and the content is kept less than or equal to 1% .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Développement de médicaments
4,7-Dichloro-8-méthylquinoléine-2-carboxylate de méthyle: est un composé présentant des applications potentielles dans le développement de médicaments. Sa structure est un dérivé de la quinoléine, connue pour ses propriétés pharmacologiques. Ce composé peut servir de modèle central pour la synthèse de médicaments pouvant présenter une activité antipaludique , antibactérienne ou antifongique en raison de la présence du groupement quinoléine.
Synthèse organique
En chimie organique, ce composé peut être utilisé pour la synthèse de divers dérivés de la quinoléine par le biais de réactions de substitution électrophile et nucléophile. Il est particulièrement utile dans les approches de la chimie verte, telles que les réactions sans solvant ou celles catalysées par des substances écologiques .
Science des matériaux
Les propriétés uniques du This compound en font un candidat pour la recherche en science des matériaux. Il pourrait être impliqué dans la synthèse de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques, potentiellement utiles dans le développement de capteurs ou d'autres dispositifs électroniques.
Chimie agricole
Les dérivés de la quinoléine ont été utilisés dans la synthèse d'herbicides. La structure de la quinoléine chlorée de ce composé suggère une utilité potentielle dans le développement de nouveaux produits agrochimiques ayant des mécanismes d'action spécifiques .
Recherche antipaludique
Les dérivés de la quinoléine ont une histoire d'utilisation dans les médicaments antipaludiques. Ce composé, avec sa structure de chloroquinoléine, pourrait être un précurseur dans la synthèse de composés hybrides ayant une activité antipaludique accrue, comme le montrent certaines études récentes .
Analyse Biochimique
Biochemical Properties
Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it may interact with enzymes involved in the metabolic pathways, altering their activity and leading to changes in the cellular metabolism .
Cellular Effects
The effects of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins can lead to alterations in their activity, which in turn affects the biochemical pathways within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in significant changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Transport and Distribution
The transport and distribution of Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Propriétés
IUPAC Name |
methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6-8(13)4-3-7-9(14)5-10(12(16)17-2)15-11(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODGLFIKPZDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674832 | |
| Record name | Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-64-6 | |
| Record name | Methyl 4,7-dichloro-8-methyl-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,7-dichloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)
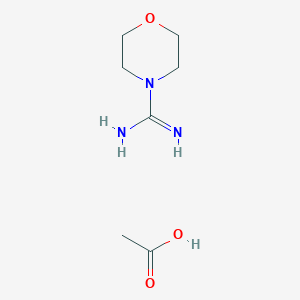

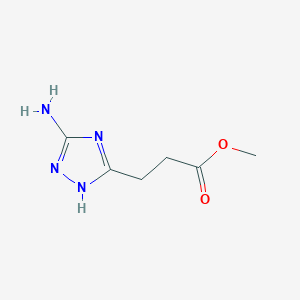

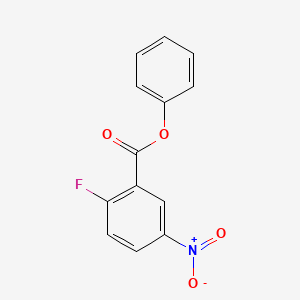
![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
